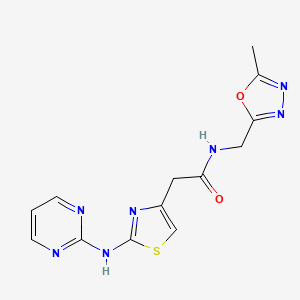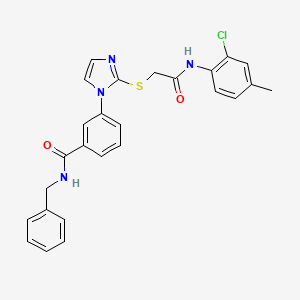![molecular formula C26H22N2O6 B2470977 Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951997-81-2](/img/structure/B2470977.png)
Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis
Lanthanide-oxo/hydroxo clusters (LOCs) have emerged as a unique family of cluster complexes with well-defined polyhedral metal-oxo/hydroxo cores, often featuring lanthanide ions exclusively or in combination with 3d metal ions . Recent research has explored the catalytic potential of these clusters. Their applications span diverse reactions, including oxidation, reduction, and other transformations. The choice of a specific LOC catalyst depends on the reaction type and the corresponding mechanism. Despite challenges, LOCs offer multifunctional catalytic advantages, and future research in this area holds promise.
Organic Synthesis
“Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate” has been employed in selenium(IV) oxide-mediated synthesis of α-ketoamides . This compound’s reactivity in organic transformations underscores its potential in designing novel synthetic routes.
Biomedical Applications
Functionalized macromonomers play a crucial role in biomedical materials. Thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline) serves as a precursor amphiphilic macromonomer for grafted conjugated oligomers/polymers. This multifunctional material exhibits relevant properties for biomedical applications .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown remarkable antiproliferative activities against certain cell lines .
Mode of Action
It has been observed that similar compounds can regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that the compound may interact with its targets to modulate cellular signaling pathways.
Biochemical Pathways
The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to antiproliferative effects.
Pharmacokinetics
A similar compound has shown a favorable pharmacokinetic property with an oral bioavailability of 768% . This suggests that the compound could potentially be well-absorbed and distributed within the body.
Result of Action
The result of the compound’s action is likely to be antiproliferative, given its potential effects on the PI3K/AKT/mTOR signaling pathway . This could lead to the inhibition of cell growth and survival, particularly in certain cell lines.
properties
IUPAC Name |
methyl 4-[[2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-16-24(34-19-8-6-17(7-9-19)26(30)31-2)23(29)20-10-11-22-21(25(20)33-16)14-28(15-32-22)13-18-5-3-4-12-27-18/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCUUVHTJYLEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)OC5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2470895.png)
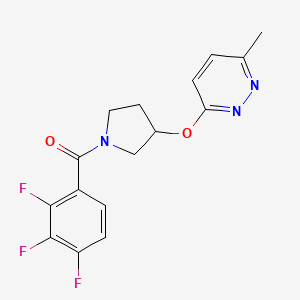
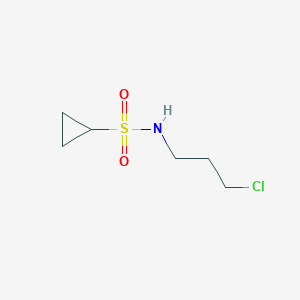
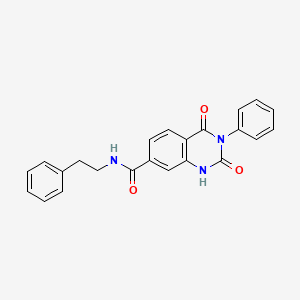
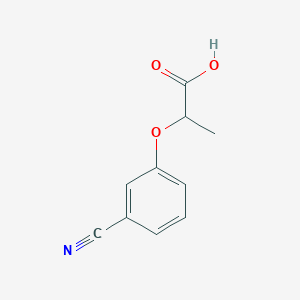

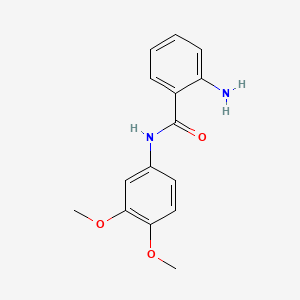
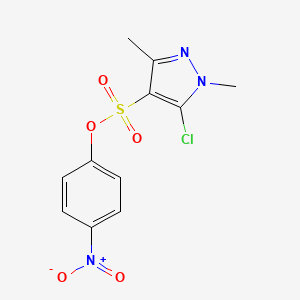


![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
